4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride 4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1993128-58-7
VCID: VC3031434
InChI: InChI=1S/C18H17NO4.ClH/c1-19(2)10-12-13(20)8-9-14-15(12)16(18(21)22)17(23-14)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3,(H,21,22);1H
SMILES: CN(C)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)C(=O)O)O.Cl
Molecular Formula: C18H18ClNO4
Molecular Weight: 347.8 g/mol

4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride

CAS No.: 1993128-58-7

Cat. No.: VC3031434

Molecular Formula: C18H18ClNO4

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride - 1993128-58-7

Specification

CAS No. 1993128-58-7
Molecular Formula C18H18ClNO4
Molecular Weight 347.8 g/mol
IUPAC Name 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C18H17NO4.ClH/c1-19(2)10-12-13(20)8-9-14-15(12)16(18(21)22)17(23-14)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3,(H,21,22);1H
Standard InChI Key KTCMGLIWMMMEMO-UHFFFAOYSA-N
SMILES CN(C)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)C(=O)O)O.Cl
Canonical SMILES CN(C)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)C(=O)O)O.Cl

Introduction

4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride is a synthetic compound belonging to the benzofuran derivative class. It features a complex structure that includes a benzofuran ring, a phenyl group, and a dimethylamino substituent. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems in the brain.

Synthesis

The synthesis of 4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride typically involves multiple steps, utilizing advanced organic synthesis techniques. The specific synthetic route may vary, but common reagents include those used in the formation of benzofuran derivatives. These reactions often require precise conditions and catalysts to achieve the desired product.

Potential Applications

This compound is of interest in several areas of research, including medicinal chemistry and neuropharmacology. Its potential applications include:

  • Neurotransmitter Modulation: Research suggests that compounds similar to 4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride may interact with neurotransmitter systems, offering potential therapeutic benefits.

  • Pharmaceutical Development: The compound's complex structure makes it a candidate for further modification and optimization in drug development processes.

Related Compounds

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride is a related compound, sharing similar structural features but differing in its ester group. This compound has a molecular weight of approximately 375.86 g/mol and is also used in research settings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator